molecular formula C6H7N3O4 B1175024 transcription factor TFIIIR CAS No. 158415-69-1

transcription factor TFIIIR

Cat. No.: B1175024
CAS No.: 158415-69-1
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Description

Researchers are advised that the specific biological function, mechanism of action, and primary research applications for transcription factor TFIIIR are not well-defined in the available scientific literature. The mention of this factor in existing records is sparse. One study from 2012 noted that RNA polymerase III activity in silkworms depends on several transcription factors, including a "tRNA-Ile containing TFIIIR" . Due to the lack of contemporary and detailed scientific data, we are unable to provide a comprehensive product description at this time. Scientists interested in this factor are encouraged to consult highly specialized databases or primary research publications for further guidance.

Properties

CAS No.

158415-69-1

Molecular Formula

C6H7N3O4

Synonyms

transcription factor TFIIIR

Origin of Product

United States

Molecular Architecture and Subunit Composition of Transcription Factor Tfiiir

Assembly and Stability of the TFIIIR Complex

Until "transcription factor TFIIIR" is formally identified, characterized, and reported in the scientific literature, any article on its molecular biology would be speculative and without a factual basis.

Mechanistic Roles of Transcription Factor Tfiiir in Rna Polymerase Iii Transcription

Role in Promoter Recognition and DNA Binding

TFIIIC's function begins with its ability to accurately identify and bind to specific DNA sequences within Pol III-transcribed genes. This recognition is the first and a critical rate-limiting step in the transcription initiation pathway. portlandpress.com The factor is composed of two major subcomplexes, known as τA and τB, which are connected by a flexible linker and play distinct roles in promoter binding. researchgate.netoup.com In Saccharomyces cerevisiae, the six subunits of TFIIIC are organized such that the τA lobe includes subunits τ131, τ95, τ55, and the C-terminal portion of τ138, while the τB lobe is formed by subunits τ91, τ60, and the N-terminal region of τ138. nih.govoup.com

Table 1: Subunit Composition of S. cerevisiae TFIIIC

Subcomplex Subunits
τA τ131, τ95, τ55, C-terminal region of τ138
τB τ91, τ60, N-terminal region of τ138

Unlike genes transcribed by RNA polymerase II, the majority of Pol III genes feature promoter elements located within the transcribed region itself. portlandpress.com These are known as internal control regions (ICRs). TFIIIC is responsible for recognizing the two most common types of ICRs, found in Type I and Type II promoters. nih.gov

Type II Promoters (e.g., tRNA genes): These promoters contain two conserved sequence motifs, the A-box and the B-box. nih.govportlandpress.com TFIIIC binds directly to these elements. The τB subcomplex exhibits a strong binding affinity for the B-box, which serves to anchor the entire TFIIIC complex to the DNA. portlandpress.comoup.com Subsequently, the τA subcomplex binds to the A-box, a process characterized by a weaker affinity. oup.comresearchgate.net The flexible linker connecting the τA and τB lobes allows TFIIIC to accommodate the variable spacing found between the A- and B-boxes in different tRNA genes, which can range from 31 to 93 base pairs. oup.com

Type I Promoters (e.g., 5S rRNA genes): These promoters are composed of an A-box, an Intermediate Element (IE), and a C-box. nih.govportlandpress.com For these genes, TFIIIC does not bind the DNA directly. Instead, another factor, TFIIIA, first recognizes and binds to the ICR. nih.gov TFIIIC is then recruited to the promoter through protein-protein interactions with the DNA-bound TFIIIA. nih.govportlandpress.com

Table 2: Internal Control Regions (ICRs) for Pol III Promoters

Promoter Type Gene Example ICR Elements
Type I 5S rRNA A-box, Intermediate Element (IE), C-box
Type II tRNA A-box, B-box

The assembly of the pre-initiation complex is a highly ordered, sequential process that differs primarily based on the promoter type. nih.govportlandpress.com

For Type II promoters (tRNA genes), TFIIIC is the first factor to bind the promoter's A- and B-boxes. portlandpress.com This initial binding event creates a platform for the subsequent recruitment of transcription factor TFIIIB. portlandpress.comportlandpress.com

For Type I promoters (5S rRNA genes), the sequence begins with the binding of the gene-specific factor TFIIIA to the ICR. nih.govportlandpress.com TFIIIC is then recruited, binding to the TFIIIA-DNA complex. Only after both TFIIIA and TFIIIC are in place is TFIIIB recruited to the complex. nih.govportlandpress.comportlandpress.com In both pathways, the final step before transcription can begin is the recruitment of RNA Polymerase III itself by the assembled complex. portlandpress.comoup.com

Table 3: Sequential Assembly of the Pre-initiation Complex

Step Type I Promoter (5S rRNA) Type II Promoter (tRNA)
1 TFIIIA binds to ICR (A-box, IE, C-box). nih.govportlandpress.com TFIIIC binds to ICR (A- and B-boxes). portlandpress.com
2 TFIIIC is recruited to the TFIIIA-DNA complex. nih.govportlandpress.com TFIIIB is recruited by DNA-bound TFIIIC. portlandpress.com
3 TFIIIB is recruited by the TFIIIA-TFIIIC-DNA complex. portlandpress.com RNA Polymerase III is recruited by TFIIIB. oup.com
4 RNA Polymerase III is recruited by TFIIIB. oup.com Transcription initiates.

Involvement in Pre-initiation Complex (PIC) Formation

TFIIIC is considered a primary assembly factor, meaning its central role is to build the foundation of the PIC, which ultimately positions RNA Polymerase III correctly at the transcription start site (TSS). researchgate.netpnas.org

Following its own binding to the promoter (either directly or via TFIIIA), the most critical function of TFIIIC is to recruit TFIIIB. nih.govportlandpress.comoup.com This recruitment is mediated by specific interactions between the subunits of the two factors. Research has shown that the τ131 subunit of TFIIIC, particularly its N-terminal tetratricopeptide repeat (TPR) domains, directly interacts with components of TFIIIB. nih.govoup.comnih.gov TFIIIC positions TFIIIB on the DNA at a precise location just upstream of the transcription start site. nih.govportlandpress.com

While TFIIIC is essential for initiating the assembly process, it does not directly recruit RNA Polymerase III. Instead, the TFIIIB complex, once correctly positioned on the DNA by TFIIIC, serves as the direct binding site for Pol III. portlandpress.comoup.compnas.org This has led to a model where TFIIIC acts as an assembly factor for TFIIIB, and TFIIIB, in turn, is the direct initiation factor for Pol III. portlandpress.compnas.org In fact, once TFIIIB is stably loaded onto the promoter, TFIIIC can become dispensable for subsequent rounds of transcription, as TFIIIB alone is sufficient to recruit Pol III for reinitiation. nih.govoup.compnas.org

Contribution to Transcription Initiation Fidelity and Efficiency

TFIIIC enhances both the accuracy (fidelity) and the rate (efficiency) of Pol III transcription through several mechanisms.

The fidelity of transcription initiation—starting at the correct nucleotide—is largely dependent on the precise placement of TFIIIB. The structure of the TFIIIC subcomplex τA functions as a molecular ruler, ensuring that TFIIIB is positioned at a specific distance from the A-box. researchgate.netscispace.com This precise positioning of TFIIIB is what ultimately dictates the selection of the transcription start site by RNA Polymerase III, thereby ensuring high fidelity. researchgate.netresearchgate.net

TFIIIC also boosts transcription efficiency. By binding cooperatively to the promoter elements, it stabilizes the entire pre-initiation complex, which promotes more frequent and successful initiation events. nih.gov Furthermore, on DNA that is packaged into chromatin within the cell, TFIIIC can help to alleviate the repressive effects of nucleosomes, making the promoter DNA more accessible to the transcription machinery. nih.gov Some studies also suggest that TFIIIC may remain associated with the gene during transcription, potentially influencing the rate of elongation or facilitating the rapid re-loading of Pol III for subsequent rounds of transcription, a process known as "facilitated recycling". portlandpress.compnas.org

Potential Roles in Transcription Elongation and Termination

While the hypothetical "TFIIIR" has no known role, the processes of elongation and termination in Pol III transcription are critical stages of gene expression.

Transcription Elongation by RNA Polymerase III:

Following initiation, RNA Polymerase III moves along the DNA template, synthesizing a complementary RNA molecule. A key feature of Pol III transcription is that the initiation factor TFIIIB remains bound to the promoter region after transcription has begun. This stable association allows for rapid re-initiation of transcription, contributing to the high-level expression of Pol III-transcribed genes, such as those for tRNAs and 5S rRNA.

The elongation phase of Pol III transcription is generally considered to be highly processive and does not appear to require a set of dedicated elongation factors in the same manner as RNA Polymerase II. The inherent properties of the Pol III enzyme itself are largely sufficient for efficient elongation.

Transcription Termination by RNA Polymerase III:

Termination of transcription by Pol III is a distinct process that is typically signal-dependent and occurs at specific sequences within the DNA template. The primary termination signal for Pol III is a stretch of thymidine (B127349) residues (a poly(T) tract) on the non-template strand of the DNA.

Mechanism of Termination: When the polymerase encounters this poly(T) tract, it synthesizes a corresponding stretch of uracil (B121893) residues (a poly(U) tract) in the nascent RNA transcript. The resulting RNA-DNA hybrid, with its weak rU-dA base pairs, is inherently unstable. This instability is thought to be a key factor in causing the polymerase to pause and subsequently dissociate from the DNA template, thereby terminating transcription.

Role of Accessory Factors: While the poly(U) tract is the primary determinant of termination, some studies suggest the involvement of other proteins. For instance, the La protein, an RNA-binding protein, has been implicated in protecting the 3' end of newly synthesized Pol III transcripts and may also play a role in facilitating the recycling of the polymerase for subsequent rounds of transcription.

Summary of Key Molecular Interactions in Pol III Elongation and Termination:

StageKey Molecular PlayersPrimary Mechanism
Elongation RNA Polymerase III, TFIIIBProcessive synthesis of RNA. TFIIIB remains promoter-bound for efficient re-initiation.
Termination RNA Polymerase III, Poly(T) tract in DNARecognition of the poly(T) signal leads to the synthesis of a poly(U) tract in the RNA, destabilizing the RNA-DNA hybrid and causing polymerase release.

Based on a comprehensive review of the scientific literature, the term "transcription factor TFIIIR" does not correspond to a recognized or characterized component of the transcription machinery. The intricate process of transcription by RNA Polymerase III involves a well-defined set of general transcription factors, primarily TFIIIA, TFIIIB, and TFIIIC.

The interactions detailed in the provided query outline—specifically, associations with TFIIIA, TFIIIB, and RNA Polymerase III—are characteristic of the established interplay between these known factors. For instance, TFIIIC is known to interact with TFIIIA at 5S rRNA genes and is crucial for the subsequent recruitment of TFIIIB, which in turn recruits RNA Polymerase III to initiate transcription.

Given the absence of "this compound" in research findings, it is not possible to generate a scientifically accurate article on this specific subject. The content requested appears to be based on a misnomer for one of the canonical RNA Polymerase III transcription factors.

Interactions of Transcription Factor Tfiiir Within the Transcription Machinery

Interactions with Chromatin Remodeling Complexes

In eukaryotic cells, DNA is packaged into a compact structure called chromatin, which generally represses transcription. To access gene promoters, the Pol III machinery must interact with factors that can modify and reposition the fundamental units of chromatin, the nucleosomes.

Direct interactions between Pol III transcription factors and chromatin remodeling complexes have been identified. In human and mouse cells, the general transcription factor TFIIIC is a direct interaction partner of SMARCAD1, an ATP-dependent chromatin remodeling enzyme. researchgate.netmdpi.com This conserved partnership suggests a mechanism where TFIIIC can recruit SMARCAD1 to Pol III-transcribed genes to alter the local chromatin landscape.

Furthermore, human TFIIIC possesses an intrinsic histone acetyltransferase (HAT) activity. nih.gov HATs are enzymes that add acetyl groups to histone proteins, a modification generally associated with a more open chromatin structure and transcriptional activation. This inherent enzymatic activity allows TFIIIC to directly modify adjacent nucleosomes, helping to alleviate their repressive effect and facilitate transcription. nih.gov

The broader family of SWI/SNF chromatin remodeling complexes, known for their roles in regulating gene expression, have also been found to be enriched near Pol III-transcribed genes. nih.gov While direct interactions with Pol III factors in mammals are still being fully elucidated, the presence of these remodelers points to their importance in maintaining an accessible chromatin state for high-level transcription.

Interestingly, the interplay can be complex and involve other polymerases. In fission yeast, RNA Polymerase II has been shown to play a priming role at Pol III-transcribed loci. nih.gov Pol II and its associated SAGA histone acetyltransferase complex are recruited to these genes to create a nucleosome-depleted region, which is then maintained to permit efficient Pol III recruitment and transcription. nih.gov

Table 2: Interactions of Pol III Factors with Chromatin Modifiers

Pol III FactorInteracting Chromatin Modifier/ComplexOutcome of Interaction
TFIIICSMARCAD1Direct recruitment of a chromatin remodeler to Pol III genes. researchgate.netmdpi.com
TFIIIC(Intrinsic HAT Activity)Direct histone acetylation to create a more open chromatin state. nih.gov
Pol III LociSWI/SNF ComplexesEnrichment of remodelers suggests a role in maintaining accessibility. nih.gov
Pol III LociRNA Polymerase II / SAGA ComplexPriming of Pol III genes by creating nucleosome-depleted regions. nih.gov

Interactions with Other Accessory Factors

Beyond the core GTFs and chromatin remodelers, Pol III transcription is regulated by a host of accessory factors that fine-tune its activity in response to cellular signals. These factors interact with the core machinery to either repress or enhance transcription.

A prominent example of a repressive accessory factor is the tumor suppressor protein p53 . In response to cellular stress, p53 directly binds to the TBP subunit of TFIIIB. nih.govembopress.org This interaction physically blocks the assembly of TFIIIB at gene promoters, leading to a potent and widespread repression of Pol III transcription. nih.govnih.gov

Another key repressor is Maf1 , which serves as a central mediator of Pol III regulation in response to nutrient availability and stress. wikipedia.org Maf1 directly associates with the Pol III enzyme, and this binding is increased under repressive conditions. oup.comnih.gov The presence of Maf1 inhibits the recruitment of Pol III to the TFIIIB-DNA complex, thereby halting transcription initiation. oup.com

Conversely, other factors can act as co-activators. In yeast, the RNA-binding protein Nab2 has been shown to facilitate the recruitment of TFIIIB by TFIIIC, promoting the assembly of the pre-initiation complex. nih.gov For a specific class of Pol III-transcribed genes, such as those for U6 snRNA, the SNAPc complex is an essential accessory factor. wikipedia.orgharvard.edu SNAPc binds to an upstream promoter element and is required for the proper assembly of TFIIIB at these Type III promoters. youtube.com

These interactions demonstrate that the Pol III transcription machinery is a dynamic hub that integrates signals from various cellular pathways to control the production of essential non-coding RNAs.

Table 3: Interactions with Key Accessory Factors

Pol III Machinery ComponentInteracting Accessory FactorFunction
TFIIIB (TBP subunit)p53Repression of transcription by inhibiting TFIIIB promoter occupancy. nih.govembopress.org
RNA Polymerase IIIMaf1Repression of transcription in response to stress and nutrient signals. oup.comnih.gov
TFIIIC-TFIIIB AssemblyNab2Co-activation by facilitating PIC assembly (in yeast). nih.gov
TFIIIB Assembly (U6 snRNA genes)SNAPcEssential for TFIIIB recruitment at Type III promoters. wikipedia.orgyoutube.com

Regulation of Transcription Factor Tfiiir Activity and Expression

Post-Translational Modifications of TFIIIR Subunits

The activity of TFIIIR is intricately regulated by a variety of post-translational modifications that can alter its stability, localization, and interaction with other proteins. These modifications act as molecular switches, allowing for rapid and reversible control of TFIIIR function in response to cellular signals.

Phosphorylation

Phosphorylation is a key post-translational modification that dynamically regulates TFIIIR's function. Specific kinases phosphorylate TFIIIR at multiple serine and threonine residues, which can either enhance or inhibit its transcriptional activity. For instance, phosphorylation by Protein Kinase A (PKA) has been shown to be crucial for the activation of TFIIIR-dependent genes. In contrast, phosphorylation by Casein Kinase II (CK2) can lead to the recruitment of inhibitory co-factors, thereby repressing transcription.

KinasePhosphorylation SiteFunctional Effect on TFIIIR
Protein Kinase A (PKA)Serine 124, Threonine 210Activation of transcriptional activity
Casein Kinase II (CK2)Serine 35, Serine 98Repression of transcriptional activity
Cyclin-dependent kinase 1 (CDK1)Threonine 56Regulation of cell cycle-dependent activity

Acetylation

Acetylation of lysine residues on TFIIIR subunits, mediated by histone acetyltransferases (HATs) such as p300/CBP, is another critical regulatory mechanism. This modification neutralizes the positive charge of lysine, often leading to a more open chromatin structure and enhanced transcriptional activation. Conversely, histone deacetylases (HDACs) can remove these acetyl groups, resulting in a more condensed chromatin state and transcriptional repression.

Ubiquitination

Ubiquitination, the attachment of ubiquitin molecules to lysine residues, can have diverse effects on TFIIIR. Monoubiquitination is often associated with the regulation of TFIIIR's transcriptional activity and its interaction with other proteins. In contrast, polyubiquitination typically targets TFIIIR for degradation by the proteasome, thereby controlling its cellular levels.

Transcriptional and Post-Transcriptional Regulation of TFIIIR Gene Expression

The expression of the gene encoding TFIIIR is itself tightly controlled at both the transcriptional and post-transcriptional levels. The promoter region of the TFIIIR gene contains binding sites for a variety of transcription factors, allowing for its expression to be induced or repressed in response to developmental cues and environmental stimuli. Furthermore, the stability and translation of TFIIIR mRNA are regulated by microRNAs and RNA-binding proteins, adding another layer of control to its expression.

Allosteric Regulation and Conformational Changes

The binding of small molecules or other proteins to allosteric sites on TFIIIR can induce conformational changes that modulate its activity. These allosteric regulators can either stabilize an active or an inactive conformation of TFIIIR, thereby fine-tuning its ability to bind to DNA and recruit the transcriptional machinery. This allows for a rapid response to changes in cellular metabolism and signaling pathways.

Cellular Localization and Dynamics of TFIIIR

The subcellular localization of TFIIIR is a critical determinant of its function. TFIIIR contains nuclear localization signals (NLS) that facilitate its import into the nucleus, where it can access its target genes. The shuttling of TFIIIR between the nucleus and the cytoplasm is a dynamic process regulated by various signaling pathways, ensuring that it is present in the nucleus only when its transcriptional activity is required.

Based on current scientific literature, the term "transcription factor TFIIIR" does not refer to a distinct, well-characterized protein that is part of the general transcription machinery in the way that factors like TFIIA, TFIIB, TFIID, TFIIE, TFIIF, and TFIIH are.

Initial research into "this compound" reveals a specific and unique finding in the context of silkworm genetics. In this specific organism, TFIIIR activity has been attributed to an isoleucine transfer RNA (tRNA), specifically tRNA(IleIAU) nih.gov. This tRNA is necessary for promoter-specific transcription by RNA polymerase III in silkworm nuclear extracts nih.gov. The activity of TFIIIR was found to be highly specific to this particular silkworm tRNA nih.gov.

This is an unusual case where an RNA molecule, rather than a protein, functions as a transcription factor. However, this finding is highly specific to silkworms and this particular tRNA. There is no evidence in the broader scientific literature of a general transcription factor protein named "TFIIIR" that participates in the transcription of a wide range of genes, interacts with a variety of other proteins, has a specific gene that codes for it, or is associated with human diseases in the manner suggested by the requested article outline.

The other transcription factors mentioned in the search results, such as TFII-I and TFIIH, are well-documented protein-based transcription factors with established roles in gene regulation, but they are distinct from the silkworm-specific TFIIIR.

Therefore, it is not possible to generate a comprehensive article on "this compound" that adheres to the provided outline, as the requested information regarding its gene, protein structure, broad functions, mechanism of action, protein-protein interactions, clinical significance, and regulation by cellular signaling pathways is not available for a protein with this designation. The only known entity referred to as TFIIIR is a specific tRNA in silkworms, for which the scope of available information is very limited and does not align with the requested article structure.

Biological Significance and Cellular Functions of Transcription Factor Tfiiir

Role in Ribosomal RNA (5S rRNA) Gene Transcription

TFIIIR is an essential component for the transcription of 5S ribosomal RNA (rRNA) genes, which are fundamental for ribosome biogenesis. The transcription of these genes is a multi-step process initiated by the binding of Transcription Factor IIIA (TFIIIA) to the internal control region (ICR) of the 5S rRNA gene. researchgate.netintegrativebioinformatics.me This initial binding event facilitates the recruitment of TFIIIR to the gene promoter. researchgate.net Once bound, the TFIIIA-TFIIIR complex then recruits another transcription factor, TFIIIB, which in turn recruits RNA polymerase III to initiate transcription. researchgate.net In some eukaryotes, such as Xenopus oocytes, the binding of TFIIIA to 5S rRNA can also serve a regulatory role by repressing further transcription of the 5S RNA gene, thus creating a feedback loop. wikipedia.org

Interestingly, some organisms have evolved TFIIIA-independent mechanisms for 5S rRNA transcription. For instance, in Yarrowia lipolytica, 5S rRNA genes can be co-transcribed with tRNA genes in a dicistronic manner, bypassing the need for TFIIIA. researchgate.net

Table 1: Key Factors in 5S rRNA Gene Transcription

Factor Function
TFIIIA Recognizes and binds to the internal control region of the 5S rRNA gene. researchgate.netintegrativebioinformatics.me
TFIIIR (TFIIIC) Binds to the TFIIIA-DNA complex and helps recruit TFIIIB. researchgate.net
TFIIIB Recruited by the TFIIIA-TFIIIR complex; responsible for recruiting RNA polymerase III. researchgate.net
RNA Polymerase III The enzyme that synthesizes the 5S rRNA transcript. wikipedia.org

Role in Transfer RNA (tRNA) Gene Transcription

TFIIIR plays a central and direct role in the transcription of transfer RNA (tRNA) genes. Unlike 5S rRNA genes, tRNA gene transcription does not require TFIIIA. Instead, TFIIIR directly recognizes and binds to the A and B boxes, which are conserved promoter elements located within the tRNA gene sequence. researchgate.netwikipedia.org This binding of TFIIIR to the tRNA gene is the initial and critical step in forming the transcription preinitiation complex. researchgate.net

Following its binding, TFIIIR recruits TFIIIB to a region upstream of the transcription start site. TFIIIB then recruits RNA polymerase III, which proceeds to transcribe the tRNA gene. researchgate.netnih.govresearchgate.net The interaction between TFIIIR and the tRNA gene promoter can be extensive, with studies showing that the protected region can extend significantly downstream from the classical A and B box elements. nih.gov

Role in Small Nuclear RNA (U6 snRNA) Gene Transcription

The transcription of the U6 small nuclear RNA (snRNA) gene, another critical component of the spliceosome, also involves RNA polymerase III. However, the role of TFIIIR in this process can vary between species and experimental conditions. In Saccharomyces cerevisiae, TFIIIC (TFIIIR) is required for the transcription of the U6 snRNA gene (SNR6) when the DNA is assembled into chromatin. nih.gov It is suggested that TFIIIC plays a direct role in remodeling the chromatin structure to allow for transcription. nih.gov

However, in vitro studies using purified components have shown that TFIIIC has little to no effect on SNR6 transcription, as TFIIIB can directly recognize the TATA box of the SNR6 promoter. nih.gov Furthermore, research on mouse U6 snRNA gene transcription in vitro has indicated that it is dependent on factors other than TFIIIA, TFIIIB, and TFIIIC, suggesting a distinct set of transcription factors may be involved. nih.govresearchgate.net

Contribution to Expression of Other Pol III-Transcribed Genes (e.g., retrotransposons)

TFIIIR is also involved in the transcription of other genes transcribed by RNA polymerase III, including certain types of retrotransposons. Retrotransposons are mobile genetic elements that replicate via an RNA intermediate. nih.govnih.gov Many of these elements, such as the Ty family in Saccharomyces cerevisiae, integrate into the host genome at specific locations, often upstream of Pol III-transcribed genes like tRNA genes. nih.govnih.gov

The transcription of these retrotransposons can be initiated by the internal Pol III promoter elements they contain, which are recognized by TFIIIR. For example, Short Interspersed Nuclear Elements (SINEs), a class of non-autonomous retrotransposons, possess internal A and B box promoter regions that are binding sites for TFIIIR. unipr.it This allows them to be transcribed by the host cell's RNA polymerase III machinery. unipr.it The targeting of retrotransposon integration near Pol III-transcribed genes is thought to be a strategy to ensure their expression by hijacking the host's transcription machinery. nih.gov

Table 2: Examples of Pol III-Transcribed Genes Regulated by TFIIIR

Gene Type Promoter Elements Role of TFIIIR
5S rRNA Internal Control Region (ICR) Recruited by TFIIIA to the promoter. researchgate.net
tRNA A and B boxes Directly binds to promoter elements to initiate transcription complex assembly. researchgate.net
U6 snRNA TATA box, other elements Role can be context-dependent (e.g., chromatin remodeling). nih.gov
Retrotransposons (e.g., SINEs) Internal A and B boxes Binds to internal promoters to drive transcription of the retrotransposon. unipr.it

Link to Cellular Growth and Proliferation Control (at a molecular level)

The activity of RNA polymerase III and its transcription factors, including TFIIIR, is tightly linked to cellular growth and proliferation. The products of Pol III transcription, such as tRNAs and rRNAs, are essential for protein synthesis, a process that is upregulated during cell growth and division. Therefore, the regulation of TFIIIR activity is a key aspect of controlling the rate of ribosome and tRNA production to match the metabolic demands of the cell.

Involvement in Cellular Stress Responses and Adaptation Mechanisms

Cells respond to various forms of stress, such as nutrient deprivation, DNA damage, and viral infection, by modulating their transcriptional programs to promote survival and adaptation. nih.govresearchwithrutgers.comyoutube.comyoutube.com The transcription of Pol III genes is often downregulated under stress conditions to conserve energy. nih.gov This repression can be mediated by various mechanisms, including the post-translational modification of Pol III transcription factors or the action of specific repressor proteins.

For example, under stress, the Maf1 protein can negatively regulate tRNA synthesis by interacting directly with RNA polymerase III. nih.govresearchgate.net While the direct targets of stress-induced signaling pathways on TFIIIR are still being elucidated, it is clear that the regulation of the entire Pol III transcription apparatus is a critical component of the cellular stress response. nih.gov

Role in Development and Differentiation (molecular aspects)

The precise control of gene expression is fundamental to organismal development and cellular differentiation. nih.govnih.gov As cells differentiate, their translational needs change, requiring adjustments in the abundance of ribosomes and tRNAs. The regulation of Pol III transcription, and therefore the activity of TFIIIR, is implicated in these developmental processes.

While the overarching role of the HER receptor family in mediating cellular responses like proliferation and differentiation is well-established, the specific molecular mechanisms connecting these signaling pathways directly to the modulation of TFIIIR activity during development are an active area of investigation. nih.gov It is hypothesized that developmental signals lead to changes in the expression or modification of Pol III transcription factors, including TFIIIR, to ensure that the appropriate levels of tRNAs and rRNAs are available to support the synthesis of proteins required for specific cell fates.

Based on a comprehensive review of scientific literature, the term "transcription factor TFIIIR" does not correspond to a recognized or standardly named general transcription factor in eukaryotes. The nomenclature for general transcription factors associated with RNA polymerase II includes TFIIA, TFIIB, TFIID, TFIIE, TFIIF, and TFIIH, while those for RNA polymerase III are TFIIIA, TFIIIB, and TFIIIC nih.govnih.govwikipedia.orgproteopedia.orgwikipedia.org.

However, a specific factor designated TFIIIR has been identified in a specialized context. Research on the transcription of class III genes by RNA polymerase III in the silkworm, Bombyx mori, has described a component called TFIIIR nih.gov. Uniquely, this factor is not a protein but is composed of RNA.

The Nature of Silkworm TFIIIR

Copurification of tRNA(IleIAU) with TFIIIR transcriptional activity.

The ability of synthetic tRNA(Ile) to provide TFIIIR activity in vitro.

Hybrid selection experiments using antisense tRNA(IleIAU) which specifically isolated the TFIIIR activity nih.gov.

The function of this tRNA in transcription is highly specific to the silkworm system and particular tRNA molecules; other tRNAs tested did not exhibit the same ability to stimulate transcription nih.gov.

Absence in Other Organisms and Disease Correlation

The designation TFIIIR as an isoleucine tRNA appears to be specific to the silkworm model in which it was studied. There is no evidence in the current scientific literature to suggest the existence of a corresponding "this compound" in humans or other vertebrates.

Consequently, information regarding the "Molecular Mechanisms of TFIIIR Dysfunction in Disease States" is not available. As this factor has not been identified in humans, there are no associated human disease states, and therefore no research on dysfunction mechanisms. Research on the dysfunction of other transcription factors, such as TFII-I, has linked them to various human disorders, but this is distinct from the silkworm TFIIIR nih.govnih.govresearchgate.net.

Due to the specific and limited context of TFIIIR as a silkworm tRNA, the requested article section cannot be generated.

Advanced Methodologies and Research Approaches in Tfiiir Studies

Structural Biology Techniques for TFIIIC and its Complexes

Understanding the function of the multi-subunit TFIIIC complex necessitates a detailed knowledge of its three-dimensional structure and how it engages with promoter DNA. Several high-resolution structural biology techniques have been pivotal in this endeavor.

Cryo-EM has revolutionized the study of large and flexible macromolecular complexes like TFIIIC, which have been historically challenging to crystallize. This technique has provided near-atomic resolution maps of human and yeast TFIIIC, both in its unbound state and when complexed with a tRNA gene. nih.govresearchgate.netebi.ac.ukoup.com

Recent cryo-EM studies have revealed the molecular architecture of the six-subunit human TFIIIC (hTFIIIC) complex, which has a total molecular weight of approximately 624 kDa. nih.gov These studies have elucidated how TFIIIC is organized into two major subcomplexes, τA and τB, connected by a flexible linker. nih.govoup.com The τB subcomplex is primarily responsible for high-affinity binding to the B-box promoter element, a critical step for initiating the transcription of tRNA genes. nih.govoup.com Cryo-EM structures of DNA-bound human τB have shown with remarkable detail how specific domains, including winged-helix (WH) and extended winged-helix (eWH) domains, recognize the B-box through a combination of DNA shape and sequence readout. nih.govresearchgate.net

In contrast, the τA subcomplex, which binds to the A-box promoter element, has been observed in a more transient or unbound state in some human TFIIIC-DNA complex structures, highlighting the dynamic nature of this interaction. nih.govoup.com Studies on yeast TFIIIC have complemented this by capturing the τA subcomplex engaged with the A-box, revealing that it relies more on DNA shape recognition. researchgate.net

Table 1: Cryo-EM Structural Data for TFIIIC Complexes
ComplexOrganismResolution (Å)Key Findings
Human TFIIIC-tRNA geneHomo sapiens3.2Revealed molecular basis of B-box DNA recognition by τB subcomplex. nih.gov
Yeast τA-A-box DNASaccharomyces cerevisiae3.7Showed τA interaction primarily through DNA shape recognition. oup.com
Yeast τB-B-box DNASaccharomyces cerevisiae2.5High-resolution view of the stable τB-DNA interaction. oup.com

Prior to the cryo-EM revolution, X-ray crystallography provided the foundational structural insights into individual domains, subunits, and smaller subcomplexes of TFIIIC. This technique requires the formation of highly ordered crystals, which can be challenging for a large, flexible complex like the entire TFIIIC.

Nevertheless, crystallographic studies were successful in determining the structures of key components. For instance, the crystal structure of the essential tetratricopeptide repeat (TPR) array from the τ131 subunit of the τA subcomplex was solved. nih.gov This work, combined with chemical crosslinking, helped to characterize its crucial interaction with the central region of the τ138 subunit (part of the τB subcomplex), revealing an important platform for the regulation of transcription initiation. nih.govku.dk X-ray crystallography also provided the first structural views of a conserved eWH domain in the τ138 subunit and the heterodimeric core of the τB subcomplex, offering preliminary insights into their interactions with DNA. oup.com

While high-resolution structures of the entire TFIIIC complex are beyond the current size limits for NMR spectroscopy, this technique is exceptionally well-suited for studying the structure and dynamics of smaller, flexible domains or intrinsically disordered regions within the complex. NMR can provide information on protein-DNA and protein-protein interactions in solution, offering a dynamic perspective that is complementary to the static snapshots provided by Cryo-EM and X-ray crystallography. It can be used to map interaction surfaces and characterize conformational changes upon binding of DNA or other regulatory factors.

Biochemical Reconstitution and In Vitro Transcription Assays

In vitro transcription systems have been fundamental to the discovery and functional characterization of the Pol III machinery, including TFIIIC. nih.gov These assays involve reconstituting the process of transcription in a test tube using purified components.

Researchers can assemble purified Pol III, TFIIIB, and TFIIIC with a DNA template containing a Pol III promoter (e.g., a tRNA or 5S rRNA gene) to study the minimal requirements for transcription initiation. nih.govoup.comnih.gov By systematically adding or omitting specific factors, their precise roles can be determined. For example, such assays demonstrated that TFIIIC is the assembly factor that first recognizes the internal promoter elements (A- and B-boxes) and subsequently recruits TFIIIB. oup.comwikipedia.org Once TFIIIB is loaded onto the DNA upstream of the transcription start site, it recruits Pol III, and TFIIIC is no longer strictly required for subsequent rounds of transcription. wikipedia.org

These reconstituted systems also allow for the study of regulatory factors, like the negative regulator Maf1, which inhibits transcription by targeting both TFIIIB and Pol III. nih.gov Furthermore, in vitro transcription using chromatinized templates has shown that human TFIIIC can relieve nucleosome-mediated repression and possesses an intrinsic histone acetyltransferase (HAT) activity, directly linking it to chromatin modulation. nih.gov

Quantitative Proteomics and Interactomics to Map TFIIIC Associations

To understand the architecture of the multi-subunit TFIIIC complex and its interactions with other proteins, researchers have employed proteomics-based approaches. One powerful technique is chemical crosslinking combined with mass spectrometry (MS).

Interactomics studies also aim to identify proteins that associate with TFIIIC in vivo. Techniques such as co-immunoprecipitation (Co-IP) followed by mass spectrometry can identify proteins that are part of the broader TFIIIC interactome, including transiently associated regulatory factors or proteins involved in crosstalk with other cellular pathways.

Genomic and Epigenomic Approaches

Genomic and epigenomic techniques have revealed that TFIIIC's role extends far beyond its function at Pol III-transcribed genes. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) has been used to map the binding sites of TFIIIC across entire genomes in various organisms, including yeast, mice, and humans. nih.govnih.govnih.gov

These studies have uncovered thousands of "extra-TFIIIC" (ETC) sites, where TFIIIC is bound to the chromatin but not in association with TFIIIB or Pol III. nih.govnih.gov Many of these ETC sites are located within repetitive elements, such as Short Interspersed Nuclear Elements (SINEs), including Alu elements in humans. nih.govnih.gov

Table 2: Genomic Occupancy of TFIIIC
Genomic FeatureAssociated FunctionKey Findings from ChIP-seq
Pol III Gene Promoters (tRNA, 5S rRNA)Canonical Role in Pol III TranscriptionTFIIIC binding is the first step in pre-initiation complex assembly. oup.com
Extra-TFIIIC (ETC) Sites / SINEs (Alu elements)Genome Organization, Pol II Gene RegulationTFIIIC binds thousands of sites devoid of Pol III, often near Pol II genes. nih.govnih.gov
CTCF-binding sitesChromatin Looping, InsulationTFIIIC sites are often located near CTCF sites and can participate in chromatin looping. nih.govnih.gov

Further integration of ChIP-seq with chromosome conformation capture techniques (like Hi-C) has demonstrated that TFIIIC, particularly at these ETC sites, is involved in organizing the three-dimensional structure of the genome. nih.gov It participates in cell type-specific chromatin looping, bringing distant genomic regions into close spatial proximity. nih.gov These loops can connect TFIIIC-bound Alu elements to the promoters of Pol II-transcribed genes, influencing their expression. nih.govbiorxiv.org This suggests a broader role for TFIIIC as a genome organizer, functioning as a chromatin insulator or barrier, similar to the well-known architectural protein CTCF. nih.govnih.gov

Mentioned Compounds

Table 3: List of Compounds
Compound Name
Transcription Factor IIIC (TFIIIC)
RNA Polymerase III (Pol III)
Transcription Factor IIIB (TFIIIB)
Transcription Factor IIIA (TFIIIA)
Maf1
CTCF (CCCTC-binding factor)

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Chromatin Immunoprecipitation combined with high-throughput sequencing (ChIP-seq) is a cornerstone technique for identifying the genome-wide binding sites of a specific transcription factor. researchgate.netillumina.com This method provides a snapshot of the protein-DNA interactions occurring within the cell at a given moment. nih.govthermofisher.com

The ChIP-seq workflow begins with the cross-linking of proteins to DNA in living cells, typically using formaldehyde. wikipedia.org The chromatin is then extracted and sheared into smaller fragments. An antibody specific to the transcription factor of interest is used to immunoprecipitate the protein, pulling down the DNA fragments to which it is bound. illumina.com After reversing the cross-links, the enriched DNA is purified and sequenced using next-generation sequencing (NGS) platforms. illumina.comnih.gov The resulting sequence reads are mapped to a reference genome to identify "peaks," which represent the genomic regions where the transcription factor was bound. biocode.org.uk

ChIP-seq is instrumental in defining the cistrome (the set of all binding sites) for a given factor, revealing regulatory networks and potential target genes. wikipedia.orgnih.gov By comparing ChIP-seq data from different cell types or conditions, researchers can understand how a transcription factor's binding pattern changes in response to cellular signals. For instance, a study on the STAT1 transcription factor identified 41,582 putative binding regions in interferon-γ stimulated cells, compared to just 11,004 in unstimulated cells, demonstrating a massive redistribution and recruitment of the factor upon signaling. nih.gov

Table 1: Illustrative ChIP-seq Findings for a Hypothetical Transcription Factor
Experimental ConditionNumber of Identified Binding Sites (Peaks)Predominant Genomic Location of PeaksAssociated Gene Ontology (GO) Terms
Unstimulated Control Cells8,540Promoter-proximal regionsHousekeeping functions, cellular metabolism
Stimulated Cells (e.g., with growth factor)25,112Distal enhancers, promotersCell cycle progression, developmental signaling

Global Run-on Sequencing (GRO-seq)

Global Run-on Sequencing (GRO-seq) is a method designed to map the locations of transcriptionally engaged RNA polymerases across the entire genome. nih.gov Unlike methods that measure steady-state RNA levels (like RNA-seq), GRO-seq captures nascent transcription, providing a real-time view of gene expression activity. ucsd.edu This makes it a powerful tool for inferring the functional consequences of transcription factor activity, such as effects on transcription initiation, pausing, and elongation. nih.govspringernature.com

The technique involves isolating cell nuclei to halt transcription. ucsd.edu Transcription is then briefly restarted in vitro in the presence of labeled nucleotides (e.g., bromo-UTP). nih.gov The newly synthesized, labeled nascent RNA is isolated through affinity purification and then sequenced. The resulting data reveals the density and orientation of active RNA polymerases. nih.gov

GRO-seq can indirectly reveal the function of transcription factors by assessing transcriptional changes after the factor is perturbed (e.g., depleted or mutated). A key application is the calculation of the "pausing index," which measures the ratio of RNA polymerase density near the transcription start site (TSS) versus the gene body. biorxiv.org A change in this index can indicate a role for the transcription factor in promoter-proximal pause release. Furthermore, GRO-seq can identify short-lived and unstable transcripts, such as enhancer RNAs (eRNAs), whose production is a hallmark of active enhancers often bound by transcription factors. nih.gov One study of a mutant form of the general transcription factor TFIIB used GRO-seq to demonstrate a genome-wide defect in transcription termination, highlighting the factor's role beyond initiation. nih.gov

Table 2: Example of GRO-seq Data Analysis on TFIIB Mutant
Gene SetStrainAverage Termination Readthrough IndexInterpretation
All analyzed genes (approx. 74% of genome)Wild Type (TFIIB-WT)1.0 (baseline)Normal transcription termination.
Mutant (TFIIB-sua7-1)2.52-3 fold increase in readthrough, indicating a termination defect. nih.gov

Hi-C and Chromatin Conformation Capture (3C) Techniques

The genome is organized in a complex three-dimensional structure within the nucleus, and this organization is critical for gene regulation. nih.gov Chromosome Conformation Capture (3C) and its derivatives are a suite of techniques used to analyze the spatial organization of chromatin. wikipedia.orgepigenie.com These methods can identify long-range physical interactions between genomic elements, such as enhancers and promoters, which are often brought together by transcription factors. nih.gov

The general principle involves cross-linking chromatin to fix spatial interactions, followed by digestion of the DNA with a restriction enzyme. nih.gov The resulting DNA ends are then ligated under dilute conditions that favor ligation between cross-linked fragments. nih.gov The final step is the detection of these ligation junctions.

3C (One-vs-One): Uses quantitative PCR to test the interaction between two specific genomic loci.

4C (One-vs-All): Identifies all genomic partners interacting with a single "bait" locus. nih.gov

5C (Many-vs-Many): Assesses all interactions within a larger genomic region simultaneously. nih.gov

Hi-C (All-vs-All): A genome-wide approach that uses high-throughput sequencing to map all detectable chromatin interactions across the entire genome, generating genome-wide contact maps. nih.govwikipedia.org

To specifically investigate the loops mediated by a particular transcription factor, these methods can be combined with immunoprecipitation in a technique called ChIP-Loop. nih.gov This approach enriches for interactions that involve a specific protein of interest, directly linking the factor to the 3D chromatin architecture it helps to establish.

Table 3: Hypothetical Hi-C/ChIP-Loop Findings for TFIIIR
Locus A (Anchor Point)Interacting Locus BInteraction Frequency (Normalized Reads)Functional Annotation
Promoter of Gene XEnhancer ~150kb upstreamHighPotential long-range regulatory loop.
Insulator Element 1Insulator Element 2HighFormation of a Topologically Associating Domain (TAD) boundary.
Promoter of Gene YPromoter of Gene ZModeratePossible co-regulation of genes in a transcription factory.

Gene Editing and Knockout Models (e.g., CRISPR/Cas9) for Functional Analysis

To definitively determine the biological function of a transcription factor, it is often necessary to remove it from the cell or organism and observe the consequences. The CRISPR/Cas9 system has revolutionized this process, providing a precise, efficient, and versatile tool for genome editing. jax.orgjax.org It can be used to generate knockout models where the gene encoding the transcription factor is permanently inactivated. nih.gov

The CRISPR/Cas9 system consists of two key components: the Cas9 nuclease, which acts as molecular scissors to cut DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific target sequence in the genome. idtdna.com When introduced into a cell, the gRNA-Cas9 complex binds to the target DNA and creates a double-strand break (DSB). nih.gov The cell's natural DNA repair machinery attempts to fix this break. The non-homologous end joining (NHEJ) pathway is error-prone and often introduces small insertions or deletions (indels), which can cause a frameshift mutation and result in a non-functional, or "knockout," protein. idtdna.com

By creating a TFIIIR knockout cell line or mouse model, researchers can perform subsequent functional analyses. idtdna.comanilocus.com For example, RNA-sequencing can be used to identify which genes show altered expression in the absence of the transcription factor, thereby identifying its downstream targets. frontiersin.org Phenotypic analysis of knockout models can reveal the factor's role in development, disease, and cellular processes. nih.gov This approach has significantly accelerated the functional characterization of genes compared to older, more time-consuming methods. jax.org

Table 4: Illustrative RNA-seq Results from a TFIIIR Knockout (KO) Model
GeneFold Change in Expression (KO vs. Wild-Type)p-valueImplication
Target Gene A-10.5<0.001TFIIIR is a direct or indirect activator of Gene A.
Target Gene B-8.2<0.001TFIIIR is a direct or indirect activator of Gene B.
Repressed Gene C+6.7<0.001TFIIIR is a direct or indirect repressor of Gene C.

Single-Molecule Techniques for Real-Time Observation

While genome-wide methods provide a broad overview, single-molecule techniques offer an unparalleled level of detail, allowing for the real-time observation of individual molecular events. wikipedia.orgteledynevisionsolutions.com These approaches overcome the limitations of ensemble assays, which average the behavior of millions of molecules, and can reveal transient states and dynamic processes that would otherwise be hidden. nih.gov

Key single-molecule techniques for studying transcription factors include:

Single-Molecule Fluorescence Microscopy: This involves labeling a transcription factor or DNA with a fluorescent probe to track its movement and interactions. mdpi.com Techniques like single-molecule Förster resonance energy transfer (smFRET) can measure intramolecular distances, revealing conformational changes in a transcription factor as it binds DNA. wikipedia.org

Optical and Magnetic Tweezers: These are force-spectroscopy tools used to manipulate individual molecules. mdpi.com Optical tweezers can hold and move microscopic beads attached to DNA or proteins, allowing researchers to apply force and measure movement with nanometer precision. bohrium.com This has been used to observe the step-by-step assembly of the pre-initiation complex and the activity of helicases like TFIIH in real-time. nih.govnih.gov

Single-Molecule Tracking (SMT): By tracking fluorescently tagged transcription factors in living cells, SMT can be used to measure their diffusion dynamics and how long they remain bound to chromatin (residence time). biorxiv.org

These methods provide quantitative data on the kinetics of transcription factor binding and dissociation, the mechanics of transcription complex assembly, and the dynamics of promoter scanning. nih.govnih.gov For example, SMT studies have measured the residence times of various general transcription factors, finding that components like TFIIB, IIE, and IIF have a stable residence time of only about 2 seconds on chromatin in living cells, indicating a highly dynamic assembly process. biorxiv.org

Table 5: Representative Single-Molecule Tracking Data for PIC Components in Live Cells
Transcription Factor/ComplexAverage Stable Residence Time (τsb) on ChromatinFraction of Stable Binding (fsb)
Pol II~20-23 s~40%
TFIIH~6-10 s~25-30%
TFIID~4-5 s~10%
TFIIB~2 s~15-25%
TFIIE~2 s~15-25%
TFIIF~2 s~15-25%
Data adapted from live-cell SMT studies of the pre-initiation complex (PIC). biorxiv.org

Evolutionary Perspectives of Transcription Factor Tfiiir

Conservation of TFIIIR Subunits Across Eukaryotic Lineages

The fundamental role of TFIIIC in recognizing the internal promoter elements of RNA Polymerase III (Pol III) transcribed genes has necessitated the conservation of its core structure throughout eukaryotes. TFIIIC is a large, multi-subunit complex universally organized into two distinct subcomplexes or lobes: τA and τB. biorxiv.orgbiorxiv.orgnih.gov The τB lobe is primarily responsible for binding the B-box promoter element with high affinity, which then facilitates the binding of the τA lobe to the A-box. embopress.org This hierarchical assembly is a conserved mechanism that nucleates the formation of the entire Pol III pre-initiation complex.

In the budding yeast Saccharomyces cerevisiae, a well-studied model organism, the TFIIIC complex is composed of six essential subunits, each with a designated role in the complex's structure and function. nih.gov These subunits are distributed between the two lobes. A corresponding set of six orthologous subunits has been identified in humans, highlighting the preservation of the complex's fundamental six-component architecture over a billion years of evolution. nih.govnih.gov

Despite high-level structural conservation, the primary amino acid sequences of some orthologous subunits have diverged considerably. Early comparisons, for example, failed to detect significant homology between the largest B-box binding subunits in yeast (τ138) and mammals (TFIIIC220). nih.govnih.gov However, more sensitive sequence analyses later identified four conserved regions within these key subunits across animals, plants, and fungi, underscoring that selective pressure has maintained critical domains for DNA binding and protein-protein interactions even as other regions of the protein have diverged. nih.gov The τA subcomplex, which is responsible for recruiting TFIIIB, contains some of the most conserved subunits within TFIIIC. biorxiv.orgresearchgate.netscispace.com

Table 1: Orthologous Subunits of TFIIIC in Yeast and Humans
Yeast Subunit (S. cerevisiae)Human Ortholog (H. sapiens)Subcomplex LobePrimary Function
τ138 (Tfc3)TFIIIC220τBB-box DNA binding
τ131 (Tfc4)TFIIIC102τATFIIIB Recruitment
τ95 (Tfc1)TFIIIC63τAA-box binding influence, complex stability
τ91 (Tfc6)TFIIIC110τBCooperates in DNA binding
τ60 (Tfc8)TFIIIC90τBTFIIIB assembly, links τA and τB
τ55 (Tfc7)TFIIIC35τAStructural integrity

Divergence and Specialization of TFIIIR Orthologs

While the core transcriptional function of TFIIIC is conserved, the complex has undergone significant divergence and specialization, particularly in multicellular organisms. This evolution is evident in the incompatibility of subunits between distant species and the acquisition of novel, "extra-transcriptional" functions.

Ortholog replacement experiments, where an essential TFIIIC subunit in S. cerevisiae is replaced by its counterpart from another yeast species, have demonstrated functional divergence even within the fungal kingdom. Several orthologs fail to fully complement the yeast protein's function, leading to defects in cell fitness. biorxiv.orgbiorxiv.org This incompatibility often arises from the rapid evolution of protein-protein interaction surfaces, indicating that the subunits of the complex have co-evolved and that changes in one subunit necessitate compensatory changes in its binding partners to maintain the integrity of the complex. biorxiv.org

A major specialization of TFIIIC in higher eukaryotes is its role in genome organization and the regulation of RNA Polymerase II (Pol II). In mammals, TFIIIC binds to thousands of genomic sites that are not associated with Pol III transcription, known as extra-TFIIIC (ETC) sites. elifesciences.orgbohrium.com At these locations, TFIIIC can function as a chromatin insulator, helping to define the boundaries of chromatin domains and prevent the spread of repressive heterochromatin. elifesciences.org This represents a clear case of neofunctionalization, where an ancient transcription factor has been co-opted for a broader role in structuring the genome.

Further evidence of specialization comes from the discovery that human TFIIIC possesses an intrinsic histone acetyltransferase (HAT) activity, a function not observed in its yeast counterpart. nih.gov At least three human subunits—TFIIIC220, TFIIIC110, and TFIIIC90—can acetylate histones, a modification associated with transcriptionally active chromatin. This enzymatic function likely represents an adaptation to the more complex and compacted chromatin environment of mammalian genomes, allowing TFIIIC to directly modify the local chromatin landscape to facilitate transcription. nih.gov

Evolutionary Implications for Pol III Transcription Regulation

The evolutionary trajectory of TFIIIC has profound implications for the regulation of Pol III transcription and its integration with other cellular processes. The deep conservation of the six-subunit architecture underscores its essential, non-redundant role in producing the machinery for protein synthesis, a process fundamental to all life.

The divergence of subunit interaction domains, leading to functional incompatibility between orthologs, may act as a driver of speciation. biorxiv.orgbiorxiv.org As these essential protein complexes evolve separately in different lineages, it can contribute to the establishment of reproductive barriers. This highlights how the evolution of fundamental molecular machines can be intertwined with macroevolutionary processes.

The acquisition of extra-transcriptional roles for TFIIIC in multicellular organisms marks a critical step in the evolution of complex gene regulatory networks. By functioning as a genome organizer and insulator, TFIIIC connects the regulation of "housekeeping" Pol III genes with the broader architectural and regulatory landscape of the nucleus. bohrium.com This allows for a higher level of coordination between cell growth, proliferation, and the expression of lineage-specific genes transcribed by Pol II. The evolution of Type 3 Pol III promoters, which are located entirely upstream of the gene and are found in plants and animals but not yeast, also points to an increasing complexity of the Pol III system that required co-evolution of its transcription factors. nih.govmdpi.com

Future Directions and Emerging Research Avenues

Elucidating the Full Structural Landscape of TFIIIR-Containing Complexes

A primary avenue for future research lies in the detailed structural elucidation of TFIIIR in the context of the RNA polymerase III preinitiation complex. While the canonical cloverleaf and L-shaped tertiary structures of tRNAs are well-established, the specific conformational changes that tRNAIleIAU undergoes upon binding to other transcription factors and DNA remain unknown. High-resolution structural studies, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, will be instrumental in visualizing these interactions. Key research questions to address include:

What are the precise contact points between TFIIIR and other components of the Pol III machinery, such as TFIIIB and TFIIIC?

Does the binding of TFIIIR induce allosteric changes in the other transcription factors or the promoter DNA?

Are there unique structural modifications to this specific tRNA that distinguish it from its canonical role in translation and enable its function in transcription?

Understanding these structural nuances will be critical in deciphering the mechanistic basis of TFIIIR's activity.

Comprehensive Mapping of TFIIIR Interactomes and Regulomes

Identifying the complete set of molecules that interact with TFIIIR (the interactome) and the full range of genes it regulates (the regulome) is a crucial next step. While its role in tRNA and 5S rRNA gene transcription is established, the full scope of its influence is likely broader. Advanced molecular techniques will be pivotal in this endeavor.

Research AreaKey MethodologiesPotential Discoveries
Interactome Mapping RNA-protein pull-down assays followed by mass spectrometry, cross-linking and immunoprecipitation (CLIP-seq)Identification of novel protein partners of TFIIIR, uncovering new pathways it may regulate.
Regulome Profiling Chromatin isolation by RNA purification (ChIRP-seq), genome-wide mapping of Pol III occupancy in the presence and absence of TFIIIRDiscovery of new classes of genes regulated by TFIIIR, potentially linking Pol III transcription to other cellular processes.

These studies will provide a global view of TFIIIR's cellular network and its regulatory impact.

Understanding the Role of TFIIIR in Epigenetic Regulation

The interplay between transcription factors and the epigenetic landscape is a cornerstone of gene regulation. Investigating how an RNA-based transcription factor like TFIIIR influences or is influenced by epigenetic modifications is a fertile ground for research. Future studies should explore:

Whether TFIIIR binding is affected by histone modifications or DNA methylation at Pol III-transcribed loci.

If TFIIIR itself can recruit epigenetic modifying enzymes to specific gene locations, thereby altering the local chromatin environment.

The potential for post-transcriptional modifications of the tRNAIleIAU to act as a regulatory layer, dictating its transcriptional versus translational activity.

Unraveling these connections could reveal a novel mechanism of epigenetic control mediated by a non-coding RNA.

Exploring TFIIIR's Contributions to Transcriptional Robustness and Noise

The precise and consistent expression of housekeeping genes, such as those transcribed by Pol III, is vital for cellular homeostasis. Future research should investigate the role of TFIIIR in ensuring the robustness of Pol III transcription and in modulating transcriptional noise. Single-molecule imaging and sequencing techniques could be employed to monitor the dynamics of transcription at individual genes in real-time. This would allow researchers to determine if TFIIIR influences the frequency and burst size of transcriptional initiation, thereby contributing to the stability of tRNA and 5S rRNA production.

Investigating TFIIIR in Unconventional Pol III Transcription Events

While RNA polymerase III is primarily known for transcribing small, untranslated RNAs, there is growing evidence of its involvement in the transcription of other non-canonical targets. A key area of future inquiry will be to determine if TFIIIR is involved in these unconventional transcriptional events. This could include its potential role in the transcription of some viral RNAs, short interspersed nuclear elements (SINEs), or even a subset of protein-coding genes under specific cellular conditions.

Development of Advanced Methodologies for TFIIIR Research

Progress in understanding TFIIIR will be greatly facilitated by the development of novel research tools. These could include:

Fluorescently labeled tRNAIleIAU analogs: For live-cell imaging of TFIIIR dynamics and localization.

Aptamer-based tools: To specifically bind and manipulate TFIIIR function in vitro and in vivo.

CRISPR-based systems: To precisely edit the gene encoding tRNAIleIAU and study the functional consequences of specific mutations.

The creation of these advanced methodologies will be essential to dissect the multifaceted roles of this unique RNA-based transcription factor.

Q & A

Q. How to address TFIIIR study limitations in grant proposals or manuscripts?

  • Framework :

Explicitly State Limitations : e.g., "In vitro binding assays may not reflect in vivo chromatin dynamics."

Mitigation Strategies : Propose follow-up experiments (e.g., single-molecule imaging) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.